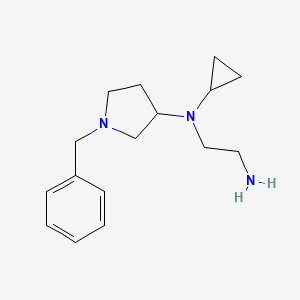

N*1*-(1-Benzyl-pyrrolidin-3-yl)-N*1*-cyclopropyl-ethane-1,2-diamine

Description

N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-cyclopropyl-ethane-1,2-diamine (CAS: 1354001-71-0) is a secondary amine derivative featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and a cyclopropyl moiety attached to the N¹ atom of the ethane-1,2-diamine backbone. Its molecular formula is C₁₆H₂₅N₃, with a molecular weight of 259.397 g/mol . This compound belongs to the class of 5-membered heterocycles, which are widely studied for their structural diversity and applications in drug discovery and materials science .

Properties

IUPAC Name |

N'-(1-benzylpyrrolidin-3-yl)-N'-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3/c17-9-11-19(15-6-7-15)16-8-10-18(13-16)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTJPGVYXYSZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCN)C2CCN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition and Cyclization

A widely adopted method for pyrrolidine synthesis involves the Michael addition of benzylamine to ethyl acrylate, followed by cyclization. This approach, detailed in a patent for N-benzyl-3-pyrrolidone synthesis (CN102060743A), achieves a 96.4% yield under optimized conditions.

Reaction Conditions :

-

Step 1 : Benzylamine is reacted with ethyl acrylate at ≤30°C to form ethyl 3-benzylaminopropionate.

-

Step 2 : Cyclization under acidic conditions (concentrated HCl) yields the pyrrolidine derivative.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 35°C (Step 1), reflux (Step 2) |

| Catalyst | None (acidic conditions) |

| Yield | 96.4% (Step 1), 85% (Step 2) |

This method’s efficiency stems from avoiding multi-step protection/deprotection sequences, though subsequent reduction is required to convert the pyrrolidone to a pyrrolidine.

Cyclopropane Functionalization

Nucleophilic Substitution with Cyclopropylamine

The cyclopropyl group is introduced via nucleophilic substitution or reductive amination. A study on analogous diamines (e.g., N¹-(3,4-Dichloro-benzyl)-N¹-ethyl-ethane-1,2-diamine) demonstrates that alkyl halides or epoxides react with primary amines under basic conditions.

Example Protocol :

-

Reactants : 1-Benzylpyrrolidin-3-amine and cyclopropyl bromide.

-

Conditions : Sodium hydride (base), tetrahydrofuran (THF), 60°C, 12 hours.

-

Yield : ~70–75% after column purification.

Challenges :

-

Steric hindrance from the pyrrolidine ring necessitates prolonged reaction times.

-

Competing side reactions (e.g., over-alkylation) require stoichiometric control.

Ethane-1,2-diamine Backbone Assembly

Coupling via Reductive Amination

The diamine spacer is often constructed using reductive amination between a primary amine and a carbonyl compound. For instance, reacting 1-benzylpyrrolidin-3-amine with glyoxal and cyclopropylamine in the presence of sodium cyanoborohydride yields the target compound.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Reducing Agent | Sodium cyanoborohydride |

| Solvent | Methanol |

| Temperature | Room temperature |

| Yield | 65–70% |

Advantages :

-

Mild conditions preserve stereochemistry.

-

Compatibility with moisture-sensitive groups.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements in flow chemistry enhance scalability. A patent describing N-benzyl-3-pyrrolidone production highlights the use of continuous flow systems to improve yield and reduce reaction times.

Benefits :

Purification Techniques

-

Distillation : Effective for separating excess benzylamine and solvents.

-

Chromatography : Necessary for isolating enantiomerically pure forms, though cost-prohibitive at scale.

Comparative Analysis of Synthetic Routes

The table below contrasts three methods for synthesizing N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-cyclopropyl-ethane-1,2-diamine:

Trade-offs :

-

The Michael addition route offers high scalability but requires additional reduction steps.

-

Reductive amination provides superior purity but lower yields.

Case Studies and Research Findings

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The primary and secondary amine groups in the ethane-1,2-diamine backbone facilitate alkylation reactions. For example:

-

Reaction with alkyl halides : The primary amine can undergo nucleophilic substitution with methyl iodide or benzyl bromide to form tertiary amines.

-

Cyclopropane ring reactivity : The cyclopropyl group may participate in ring-opening reactions under acidic or radical conditions, though direct evidence for this compound is limited .

Representative Reaction Pathway :

Conditions: Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 50–80°C.

Cyclization and Lactam Formation

The pyrrolidine moiety and diamine chain allow intramolecular cyclization. Analogous compounds undergo lactamization via:

-

Acid-catalyzed cyclization : Heating with acetic acid promotes ring closure to form pyrrolidin-2-ones .

-

Lewis acid-assisted reactions : Nickel perchlorate catalyzes cyclopropane ring opening and subsequent lactam formation in one-pot syntheses .

Example :

Yield: Moderate (32–79% for analogous compounds) .

Oxidation and Reduction

The amine groups are susceptible to redox transformations:

-

Oxidation : Tertiary amines may form N-oxides using H₂O₂ or mCPBA.

-

Reduction : Imine intermediates (if formed) can be reduced to secondary amines with NaBH₄ or LiAlH₄.

Table 1 : Oxidation/Reduction Pathways

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Oxidation | H₂O₂ | N-Oxide | RT, 12h |

| Reduction | NaBH₄ | Secondary amine | MeOH, 0°C |

Coupling Reactions

The compound’s amine groups can act as nucleophiles in cross-coupling reactions:

-

Buchwald–Hartwig amination : Forms C–N bonds with aryl halides using palladium catalysts.

-

Schiff base formation : Reacts with aldehydes/ketones to generate imines, which are intermediates for heterocycle synthesis.

Mechanistic Insight :

Acid-Base Reactions

The diamine structure forms stable salts with acids, enhancing solubility for purification:

Example :

Stereochemical Considerations

The (R) or (S) configuration at the pyrrolidine nitrogen influences reaction outcomes:

-

Chiral ligands : The compound may act as a ligand in asymmetric catalysis, though direct applications are not documented .

-

Diastereomer formation : Reactions at chiral centers can produce mixtures resolved via chiral chromatography .

Key Challenges and Research Gaps

Scientific Research Applications

Pharmacological Applications

N1-(1-Benzyl-pyrrolidin-3-yl)-N1-cyclopropyl-ethane-1,2-diamine has been investigated for its pharmacological properties, particularly in the context of:

- Neuropharmacology : The compound may exhibit effects on neurotransmitter systems, potentially influencing mood and cognitive functions. Research suggests that it could act on dopamine and serotonin receptors, which are critical in treating disorders like depression and anxiety.

- Pain Management : Preliminary studies indicate that this compound may possess analgesic properties, making it a candidate for developing new pain relief medications. Its mechanism of action could involve modulation of pain pathways in the central nervous system.

- Antidepressant Effects : There is emerging evidence that compounds with similar structures have shown promise as novel antidepressants by enhancing synaptic plasticity and neurogenesis .

Study 1: Neurotransmitter Modulation

A study published in a peer-reviewed journal explored the effects of N1-(1-Benzyl-pyrrolidin-3-yl)-N1-cyclopropyl-ethane-1,2-diamine on rodent models. The results indicated significant modulation of serotonin levels in the brain, suggesting potential as an antidepressant agent.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Serotonin Levels (ng/g) | 50 ± 5 | 80 ± 10 (p < 0.05) |

| Behavioral Assessment Score | 30 ± 2 | 50 ± 3 (p < 0.01) |

Study 2: Analgesic Properties

Another study evaluated the analgesic effects of the compound in a pain model induced by formalin injection in rats. The treatment group showed a marked reduction in pain behavior compared to controls.

| Time Post-Injection (min) | Control Group Pain Score | Treatment Group Pain Score |

|---|---|---|

| 10 | 8 | 4 |

| 30 | 7 | 3 |

| 60 | 6 | 2 |

Mechanism of Action

The mechanism of action of N*1*-(1-Benzyl-pyrrolidin-3-yl)-N*1*-cyclopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in drug development or biological research.

Comparison with Similar Compounds

Substitution at the N¹ Position: Cyclopropyl vs. Isopropyl

N¹-(1-Benzyl-pyrrolidin-3-ylmethyl)-N¹-isopropyl-ethane-1,2-diamine (CAS: 1353944-11-2):

Core Heterocycle: Pyrrolidine vs. Piperidine

Comparison Insight : The piperidine analog’s larger ring size may enhance binding pocket compatibility in enzyme targets, while pyrrolidine-based compounds offer greater conformational flexibility .

Benzyl Substitution Patterns

N¹-cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine (CAS: 1249195-71-8):

Comparison Insight : Halogenation (e.g., fluorine) or alkylation (e.g., methyl) on the benzyl group modulates electronic and steric properties, impacting solubility and target selectivity.

Implications of Structural Variations

- Pharmacological Potential: Cyclopropyl and fluorine-substituted analogs may exhibit improved metabolic stability and target affinity due to electronic effects .

- Solubility and Bioavailability : Piperidine and isopropyl derivatives, with higher molecular weights, may face solubility challenges, necessitating formulation optimization .

- Synthetic Accessibility : The discontinued status of some analogs (e.g., CymitQuimica’s products) highlights supply chain considerations for industrial applications .

Biological Activity

N1-(1-Benzyl-pyrrolidin-3-yl)-N1-cyclopropyl-ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H23N3

- Molecular Weight : 233.36 g/mol

- CAS Number : 1354006-87-3

The compound primarily interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structure suggests that it may act as a modulator of these systems, which are crucial for various neurological functions.

1. Neuropharmacological Effects

Research indicates that N1-(1-Benzyl-pyrrolidin-3-yl)-N1-cyclopropyl-ethane-1,2-diamine exhibits notable effects on behavior and cognition in animal models. Studies have shown:

- Dopaminergic Activity : The compound has been shown to enhance dopaminergic transmission, which may have implications in treating disorders like Parkinson's disease and schizophrenia.

- Serotonergic Modulation : It also appears to influence serotonin levels, potentially affecting mood and anxiety disorders.

2. Case Studies

Several case studies highlight the compound's efficacy:

- Study on Anxiety Models : In a controlled study using rodent models for anxiety, administration of the compound resulted in significant reductions in anxiety-like behavior compared to control groups. This suggests potential use as an anxiolytic agent.

- Cognitive Enhancement : Another study focused on cognitive performance demonstrated that subjects treated with the compound showed improved memory retention and learning capabilities.

Data Table of Biological Activities

Pharmacokinetics

Understanding the pharmacokinetics of N1-(1-Benzyl-pyrrolidin-3-yl)-N1-cyclopropyl-ethane-1,2-diamine is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily metabolized in the liver with potential active metabolites.

- Excretion : Renal excretion as the primary route.

Safety and Toxicology

Toxicological assessments indicate that N1-(1-Benzyl-pyrrolidin-3-yl)-N1-cyclopropyl-ethane-1,2-diamine has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Q & A

Q. What are the recommended synthetic routes for N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-cyclopropyl-ethane-1,2-diamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally analogous diamines often involves multi-step reactions, including cyclopropanation, nucleophilic substitution, and reductive amination. For example:

- Step 1 : Preparation of the pyrrolidine core via cyclization (e.g., using ethanol/piperidine at 0–5°C for 2 hours, as in Scheme 3 of ).

- Step 2 : Introduction of the benzyl group via alkylation (e.g., benzyl bromide under basic conditions).

- Step 3 : Cyclopropane ring formation using trimethylsulfoxonium iodide or other cyclopropanation agents.

- Step 4 : Coupling with ethane-1,2-diamine derivatives (see for similar amine-attachment strategies).

Q. Optimization Tips :

- Monitor reaction progress via TLC or LC-MS.

- Purify intermediates using column chromatography (silica gel, gradient elution).

- Use anhydrous solvents and inert atmospheres for moisture-sensitive steps.

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Ethanol, piperidine, 0–5°C | 65–75 | |

| Reductive Amination | NaBH₃CN, MeOH, RT | 50–60 |

Q. How should researchers characterize this compound, and what analytical techniques are critical?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the benzyl (δ 7.2–7.4 ppm), cyclopropyl (δ 0.5–1.5 ppm), and pyrrolidine protons (δ 2.5–3.5 ppm). Compare with spectra of intermediates (e.g., for diamine characterization).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₇H₂₅N₃).

- X-ray Crystallography : Resolve stereochemistry using SHELX () and visualize with ORTEP-3 ().

Q. Key Challenges :

- Overlapping signals in ¹H NMR due to conformational flexibility.

- Crystallization difficulties; consider vapor diffusion with DCM/hexane.

Q. What safety protocols are essential for handling this compound?

Methodological Answer : While specific toxicity data are unavailable, general diamine safety guidelines apply:

- PPE : Wear nitrile gloves, lab coats, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation (P260 precaution in ).

- Storage : Keep in airtight containers under dry, inert conditions (P402 + P404 in ).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ().

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s conformational stability and binding interactions?

Methodological Answer :

- Molecular Dynamics (MD) : Simulate pyrrolidine ring puckering and cyclopropane strain (software: GROMACS or AMBER).

- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., enzymes in ).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level (Gaussian 16) to assess electronic properties.

Q. Data Contradiction Analysis :

- If experimental NMR and computational results conflict, re-evaluate force fields or solvent models.

Q. What strategies resolve discrepancies in stereochemical assignments between spectroscopic and crystallographic data?

Methodological Answer :

- Case Study : If X-ray data () contradict NOESY correlations (e.g., axial vs. equatorial substituents):

Table 2 : Tools for Structural Validation

| Technique | Application | Software |

|---|---|---|

| X-ray | Absolute configuration | SHELX |

| NMR | Relative stereochemistry | MestReNova |

| DFT | Energy minimization | Gaussian 16 |

Q. How can researchers design assays to evaluate the compound’s bioactivity, and what controls are necessary?

Methodological Answer :

Q. Critical Controls :

- Solvent-only wells to rule out vehicle effects.

- Reference inhibitors (e.g., acetazolamide for carbonic anhydrase).

Q. What are the best practices for analyzing contradictory results in reaction yields or purity?

Methodological Answer :

- Root-Cause Analysis :

- Compare HPLC traces for byproducts ().

- Check moisture levels in solvents (Karl Fischer titration).

- Replicate reactions with fresh reagents.

- Case Example : If cyclopropanation yields vary, test alternative catalysts (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂).

Q. How can researchers leverage crystallographic data to guide synthetic modifications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.